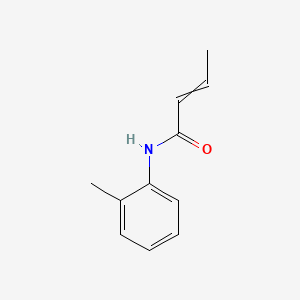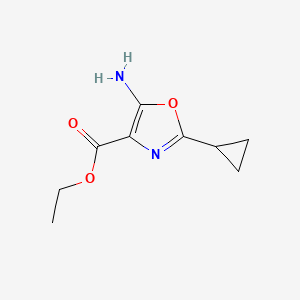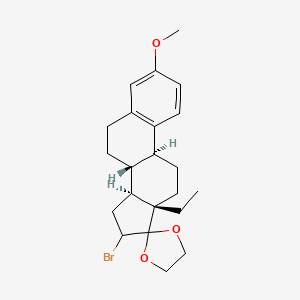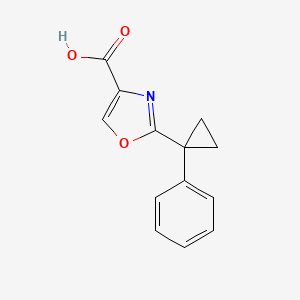
tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate, also known as TBHMC, is an organic compound belonging to the class of carbamates. It is a colorless or white crystalline solid with a melting point of 101-103 °C and a boiling point of 213-215 °C. TBHMC has been used in a variety of scientific applications, including as a reactant in organic synthesis, as a biocatalyst in enzymatic reactions, and as a drug target in pharmaceutical research.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on similar compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), highlights the environmental aspects of tert-butyl compounds. These studies delve into the biodegradation pathways, environmental fate, and potential for remediation of contaminants in soil and groundwater. For example, microorganisms capable of degrading ETBE and MTBE have been identified, offering insights into the bioremediation of related tert-butyl compounds (Thornton et al., 2020; Fiorenza & Rifai, 2003).
Synthetic Applications
The pyrrolidine scaffold, similar to that in the queried compound, is a versatile building block in drug discovery, offering opportunities for creating a wide range of bioactive molecules. Pyrrolidine-based compounds have been synthesized for their potential therapeutic applications, highlighting the scaffold's significance in medicinal chemistry (Li Petri et al., 2021).
Advanced Materials and Technologies
Research on tert-butyl compounds extends into materials science, where their unique properties are utilized in the development of advanced materials and separation technologies. For instance, tert-butyl groups are integral in the design of polymers and membranes for specific applications, such as the separation of fuel additives, demonstrating the compound's relevance beyond biological systems (Pulyalina et al., 2020).
Environmental Science
The environmental impact and management of tert-butyl compounds, such as MTBE, are critical areas of research. Studies focus on the environmental behavior, fate, and techniques for the removal of these compounds from water, offering insights into the broader implications of tert-butyl compounds in environmental health and safety (Squillace et al., 1997; Vakili et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660999 |
Source


|
| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | |
CAS RN |
663948-85-4 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663948-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













